1,2,3,4-Tetrahydronaphthalene-1,5-diol is a partially hydrogenated bicyclic diol utilized as a specialized building block in advanced polymer synthesis and pharmaceutical manufacturing . Featuring a tetralin core that combines an aromatic phenol with an aliphatic cyclic alcohol, it offers a distinct stereochemical geometry and solubility profile compared to fully aromatic or fully aliphatic diols . In industrial procurement, it is primarily sourced as a critical precursor for synthesizing aromatic diamine monomers (such as 4-DABTN and 3-DABTN) used in high-performance photosensitive polyimides, and as a highly specific complexing agent for the purification and formulation of cephalosporin antibiotics like cephradine [1].
Substituting 1,2,3,4-tetrahydronaphthalene-1,5-diol with its fully aromatic analog, 1,5-naphthalenediol, or standard bisphenols fundamentally alters downstream material properties and processability . In polyimide manufacturing, fully aromatic diols yield highly conjugated, rigid polymers that suffer from poor solubility and strong yellow-to-brown coloration, which severely limits their use in photosensitive optical applications [1]. The partially saturated tetralin ring of CAS 40771-26-4 disrupts this extended conjugation, enhancing optical transparency and organic solubility while maintaining sufficient thermal stability[1]. Furthermore, in pharmaceutical purification, the specific steric dimensions of the tetralin core are required to induce the precise host-guest clathrate structures necessary for complexing cephradine; generic diols fail to achieve the required binding affinity and crystal packing [2].
When used to synthesize diamine monomers (e.g., 4-DABTN) for photosensitive polyimides, the partially aliphatic tetralin core of 1,2,3,4-tetrahydronaphthalene-1,5-diol disrupts extended aromatic conjugation [1]. Compared to polymers derived from fully aromatic 1,5-naphthalenediol, which typically exhibit strong visible light absorption (yellow/brown coloration) and poor solubility, the tetralin-derived polyimides demonstrate significantly higher optical transparency and processability in standard organic casting solvents [2]. This structural modification is essential for self-developing photosensitive applications where UV penetration and wet-etching solubility are critical parameters [1].
| Evidence Dimension | Polymer conjugation and optical transparency |
| Target Compound Data | Tetralin core disrupts extended π-conjugation, yielding lighter-colored, soluble polyimide films. |
| Comparator Or Baseline | 1,5-Naphthalenediol (fully aromatic), which yields highly conjugated, strongly colored (yellow-brown), and less soluble polyimides. |
| Quantified Difference | Significant reduction in visible light absorption and improved solubility in polar aprotic solvents. |
| Conditions | Polyimide film casting and UV exposure for self-developing photoresists. |
Buyers formulating optical-grade or photosensitive polyimides must select the tetralin-based diol to ensure adequate UV transmission and processability that fully aromatic analogs cannot provide.
1,2,3,4-Tetrahydronaphthalene-1,5-diol functions as a highly specific complexing agent for cephalosporin antibiotics, particularly cephradine. Crystallographic studies demonstrate that the tetralin diol engages in an 'induced fit' phenomenon, forming stable clathrate structures with cephradine that are not reliably replicated by simpler phenols or fully rigid naphthalenediols [1]. The unique combination of a planar aromatic ring and a flexible aliphatic ring allows the diol to optimize hydrogen bonding and van der Waals interactions within the crystal lattice, achieving high-purity complexation essential for downstream pharmaceutical isolation[1].
| Evidence Dimension | Clathrate complex formation stability |
| Target Compound Data | Forms highly stable, structurally defined clathrate complexes with cephradine via induced fit. |
| Comparator Or Baseline | Standard phenolic or fully aromatic diols, which lack the necessary conformational flexibility for optimal induced fit. |
| Quantified Difference | Enables specific co-crystallization and purification of cephradine from complex mixtures. |
| Conditions | Co-crystallization assays for cephalosporin purification. |
For pharmaceutical procurement, this exact diol is non-negotiable for proprietary purification workflows or specific solid-state formulations of cephradine.
In the formulation of advanced thermosetting resins, incorporating bicyclic diols is a known strategy to enhance thermal stability. While fully aromatic 1,5-naphthalenediol provides extreme rigidity, its high melting point (~258-260 °C) and poor solubility complicate resin blending [1]. 1,2,3,4-Tetrahydronaphthalene-1,5-diol offers a critical compromise: it maintains a high glass transition temperature (Tg) in the cured polymer matrix due to its bulky bicyclic structure, while its partially saturated ring lowers the monomer melting point to 132-134 °C . This improves compatibility with standard epoxy or benzoxazine precursors, ensuring defect-free curing without phase separation [1].
| Evidence Dimension | Monomer processability vs. Cured resin Tg |
| Target Compound Data | Melting point of 132-134 °C; yields high-Tg cured resins with good precursor solubility. |
| Comparator Or Baseline | 1,5-Naphthalenediol (melting point ~258-260 °C), which requires significantly higher processing temperatures. |
| Quantified Difference | Approx. 125 °C reduction in monomer melting point while preserving the bulky bicyclic steric hindrance needed for thermal resistance. |
| Conditions | Monomer blending and curing of high-performance thermosetting resins. |
Manufacturers of advanced composites can achieve high thermal resistance without the severe processing penalties and high-temperature blending requirements of fully aromatic diols.
The compound is an essential precursor for producing 4-DABTN and 3-DABTN diamines. These monomers are polymerized into self-developing photosensitive polyimides used in microelectronics and optical coatings, where the tetralin core's ability to provide both optical transparency and casting solvent solubility is paramount [1].
Utilized as a highly specialized complexing agent in pharmaceutical manufacturing to isolate and purify cephradine. The unique 'induced fit' enabled by the tetralin structure allows for the formation of stable clathrate co-crystals that generic diols cannot replicate [2].
Incorporated as a structural modifier in advanced thermosets to increase the glass transition temperature (Tg) and thermal stability of the cured matrix. Its lower melting point compared to fully aromatic naphthalenediols ensures manageable monomer processing temperatures and prevents phase separation during curing [3].
Irritant